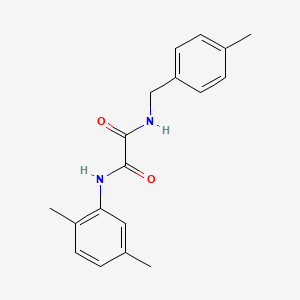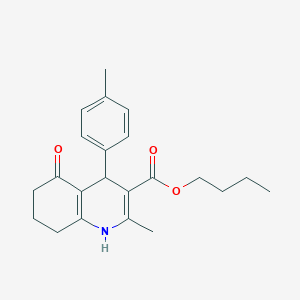
10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride, also known as fluphenazine, is a potent antipsychotic medication that belongs to the phenothiazine class of drugs. It is commonly used to treat psychiatric disorders such as schizophrenia and bipolar disorder.
Mecanismo De Acción
The exact mechanism of action of 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is not fully understood. However, it is believed to work by blocking the activity of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking dopamine receptors, this compound reduces the activity of dopamine in the brain, which can help alleviate symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on dopamine receptors, this compound also affects other neurotransmitter systems in the brain, including serotonin and norepinephrine. It also has peripheral effects on the cardiovascular and endocrine systems. Fluphenazine has been shown to cause a range of side effects, including sedation, weight gain, and movement disorders such as tardive dyskinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluphenazine has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying dopamine receptor function. However, its side effects can limit its use in certain experiments, and its potency may require careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride. One area of interest is the development of new antipsychotic drugs with improved efficacy and fewer side effects. Another area is the investigation of this compound's effects on other neurotransmitter systems in the brain, such as glutamate and GABA. Finally, there is growing interest in the use of this compound in combination with other drugs or therapies, such as cognitive-behavioral therapy, to improve outcomes for patients with psychiatric disorders.
Conclusion:
Fluphenazine is a potent antipsychotic medication that has been extensively studied for its therapeutic effects in treating psychiatric disorders. Its mechanism of action involves blocking dopamine receptors in the brain, and it has peripheral effects on other neurotransmitter systems and physiological systems. While it has several advantages for use in laboratory experiments, its side effects and potency must be carefully considered. There are several potential future directions for research on this compound, including the development of new antipsychotic drugs and investigation of its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride involves the reaction of 2-(trifluoromethyl)phenothiazine with 1-piperidinylacetyl chloride in the presence of a base. The resulting product is then converted to the hydrochloride salt form. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Fluphenazine has been extensively studied for its therapeutic effects in treating psychiatric disorders. It has been shown to be effective in reducing symptoms such as hallucinations, delusions, and disorganized thinking in patients with schizophrenia. It is also used to treat bipolar disorder, particularly in the manic phase. In addition, 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride has been investigated for its potential use in treating other conditions such as anxiety, depression, and substance abuse disorders.
Propiedades
IUPAC Name |
2-piperidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2OS.ClH/c21-20(22,23)14-8-9-18-16(12-14)25(15-6-2-3-7-17(15)27-18)19(26)13-24-10-4-1-5-11-24;/h2-3,6-9,12H,1,4-5,10-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQSHHIAVUJEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4949809.png)
![2-chloro-N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B4949813.png)

![2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol](/img/structure/B4949833.png)


![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4949857.png)
![5-phenyl-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B4949870.png)

![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4949888.png)

![ethyl 2-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4949901.png)
![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4949904.png)
![1,2-ethanediyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]](/img/structure/B4949911.png)
